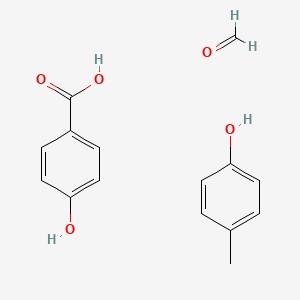
Formaldehyde;4-hydroxybenzoic acid;4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer” is a phenolic resin formed by the polymerization of p-Hydroxybenzoic acid, p-cresol, and formaldehyde. Phenolic resins are known for their high mechanical strength, thermal stability, and resistance to chemicals, making them valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer typically involves a condensation reaction between p-Hydroxybenzoic acid, p-cresol, and formaldehyde. The reaction is usually carried out under acidic or basic conditions, with the choice of catalyst influencing the properties of the resulting polymer.
Acidic Conditions: The reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid. The mixture is heated to facilitate the condensation reaction, leading to the formation of the polymer.
Basic Conditions: In this method, bases like sodium hydroxide or potassium hydroxide are used as catalysts. The reaction is carried out at elevated temperatures to promote polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The polymerization process is monitored to ensure consistent quality and properties of the final product.
化学反应分析
Types of Reactions
The p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer undergoes various chemical reactions, including:
Oxidation: The phenolic groups in the polymer can be oxidized to quinones under the influence of oxidizing agents.
Reduction: The polymer can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
The p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a matrix for composite materials.
Biology: Employed in the development of biosensors and as a scaffold for tissue engineering.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance adhesives, coatings, and insulating materials.
作用机制
The mechanism of action of the p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The phenolic groups in the polymer can disrupt bacterial cell membranes, leading to cell lysis.
Drug Delivery: The polymer can encapsulate drugs, allowing for controlled release and targeted delivery.
Tissue Engineering: The polymer provides a biocompatible scaffold that supports cell growth and differentiation.
相似化合物的比较
Similar Compounds
Phenol-formaldehyde resin: Similar in structure but lacks the specific properties imparted by p-Hydroxybenzoic acid and p-cresol.
Urea-formaldehyde resin: Used in similar applications but has different mechanical and thermal properties.
Melamine-formaldehyde resin: Known for its hardness and resistance to heat and chemicals.
Uniqueness
The p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer is unique due to the presence of p-Hydroxybenzoic acid and p-cresol, which impart specific chemical and physical properties, such as enhanced thermal stability and antimicrobial activity.
属性
CAS 编号 |
58587-12-5 |
|---|---|
分子式 |
C15H16O5 |
分子量 |
276.28 g/mol |
IUPAC 名称 |
formaldehyde;4-hydroxybenzoic acid;4-methylphenol |
InChI |
InChI=1S/C7H6O3.C7H8O.CH2O/c8-6-3-1-5(2-4-6)7(9)10;1-6-2-4-7(8)5-3-6;1-2/h1-4,8H,(H,9,10);2-5,8H,1H3;1H2 |
InChI 键 |
YHANDPUTIXHXHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)O.C=O.C1=CC(=CC=C1C(=O)O)O |
相关CAS编号 |
58587-12-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


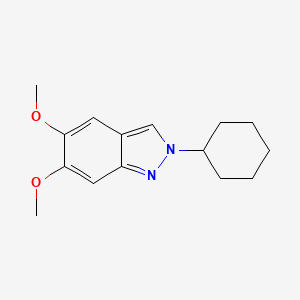
![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
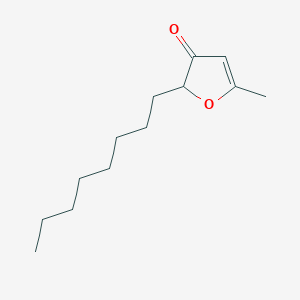

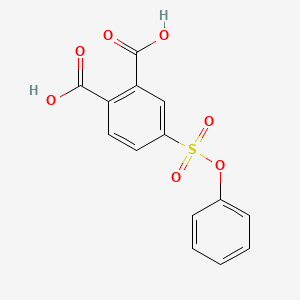
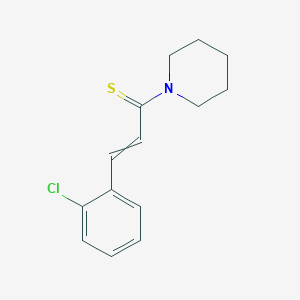
![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)

![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
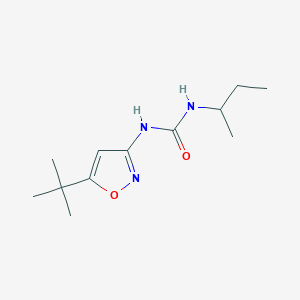
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
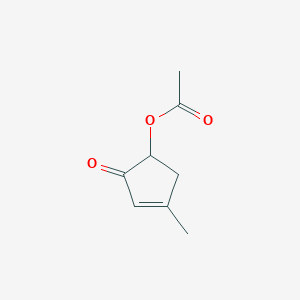
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
